1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H4N2O4 and a molecular weight of 180.121 g/mol . It is a member of the oxadiazole family, known for its unique structural properties and diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid typically involves a two-step procedure. Initially, the N-oxide intermediate is produced in the presence of sodium hypochlorite in an alkaline ethanol-water solution. This intermediate is then reduced to form the carboxylic acid . Another method involves the conversion of benzo[c][1,2,5]oxadiazole-5-carboxylic acid to the primary amide via the acyl chloride in the presence of aqueous ammonia in 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aqueous ammonia in 1,4-dioxane for amide formation.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Substituted amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to possess a deep-lying LUMO energy level, facilitating electron injection in certain applications . Additionally, its derivatives have shown potent inhibitory activity against PD-L1, a protein involved in immune regulation .
Vergleich Mit ähnlichen Verbindungen
- Benzo[c][1,2,5]oxadiazole-5-carboxylic acid
- 1,2,5-Oxadiazole-3-carboxylic acid
- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness: 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid stands out due to its unique structural properties, which confer specific electronic characteristics, making it suitable for various applications in materials science and medicinal chemistry. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds.
Eigenschaften
Molekularformel |
C7H5N2O4+ |
---|---|
Molekulargewicht |
181.13 g/mol |
IUPAC-Name |
1-oxo-3H-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H-,8,10,11,12)/p+1 |
InChI-Schlüssel |
ADHGVBVITJGCDH-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)NO[N+]2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.